molecular formula C18H16N4O3S3 B2434622 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476464-71-8

2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2434622
CAS No.: 476464-71-8
M. Wt: 432.53
InChI Key: QFPKHVOXCPBIHF-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c23-16(12-26-10-13-4-2-1-3-5-13)19-17-20-21-18(28-17)27-11-14-6-8-15(9-7-14)22(24)25/h1-9H,10-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPKHVOXCPBIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzylthio group.

    Nitration: The benzylthio-thiadiazole compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: Finally, the nitro-benzylthio-thiadiazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur atoms.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride for nitro group reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing the thiadiazole ring have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and benzylthio moieties in this compound may enhance its biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological targets involved in disease pathways, such as enzymes or receptors in cancer or infectious diseases.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1H-benzo[d]imidazole: Known for its antitubercular activity.

    2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

The presence of both benzylthio and nitrobenzylthio groups in 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide makes it unique compared to other thiadiazole derivatives. This dual substitution pattern may confer distinct chemical reactivity and biological activity, potentially leading to novel applications in various fields.

Biological Activity

2-(Benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound's unique structure, characterized by the presence of both benzylthio and nitro groups, suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2S3C_{20}H_{21}N_{3}O_{2}S_{3}, with a molecular weight of 415.6 g/mol. The structural features include:

Feature Description
Molecular FormulaC20H21N3O2S3C_{20}H_{21}N_{3}O_{2}S_{3}
Molecular Weight415.6 g/mol
CAS Number477331-60-5

The biological activity of 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is primarily attributed to its interaction with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the thiadiazole ring can modulate enzyme activity and influence signaling pathways relevant to cancer and microbial resistance.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.95
HepG20.73
A5490.37

The compound's activity was compared to standard chemotherapeutics like Sorafenib, demonstrating enhanced potency in some derivatives.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that compounds similar to 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibited significant inhibition against various bacterial strains:

Compound Inhibition Rate (%) Target Bacteria
Compound 5a30 ± 1.25Xanthomonas axonopodis
Compound 5b40 ± 2.65Xanthomonas axonopodis
Compound 5k22 ± 1.54Xanthomonas axonopodis

These results suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Case Studies

  • Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of synthesized thiadiazole derivatives on human cancer cell lines (MCF-7 and HepG2). The results indicated that modifications in the substituents greatly influenced the cytotoxic potency of the compounds.
  • Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase, indicating a potential mechanism through which these compounds exert their anticancer effects.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of a thiadiazole core with benzyl or nitrobenzyl thiol groups. For example:

  • Step 1: React 5-amino-1,3,4-thiadiazole-2-thiol with 4-nitrobenzyl chloride under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the nitrobenzylthio group .
  • Step 2: Alkylate the intermediate with 2-chloroacetamide derivatives in the presence of KI as a catalyst, followed by reflux in toluene/water .
  • Optimization Tips:
    • Yield Improvement: Use excess alkylating agents (1.2–1.5 equivalents) and reflux for 6–8 hours to drive the reaction to completion .
    • Purification: Recrystallize from ethanol or ethyl acetate to enhance purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. Q2. How are structural and purity characteristics of this compound validated in synthetic chemistry research?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H NMR: Confirm benzylthio (-SCH₂Ph) and nitrobenzylthio groups via aromatic proton signals (δ 7.75–8.30 ppm for nitrobenzyl) and methylene protons (δ 4.83 ppm) .
    • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 269 [M+1] for nitrobenzyl derivatives) .
  • Elemental Analysis: Cross-check experimental C, H, N, S percentages against calculated values (e.g., C: 40.29%, N: 20.88% for C₉H₈N₄O₂S₂) .

Advanced Research Questions

Q. Q3. What strategies are effective in resolving contradictory spectral or elemental analysis data for this compound?

Methodological Answer:

  • Data Cross-Validation:
    • Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation side products .
    • Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and target compounds.
    • Combine differential scanning calorimetry (DSC) with melting point analysis to detect polymorphic forms .
  • Case Study: Inconsistent nitrogen percentages may arise from incomplete alkylation; re-fluxing with fresh alkylating agent and KI can resolve this .

Q. Q4. How can computational methods like molecular docking predict the bioactivity of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with thiol-binding pockets (e.g., acetylcholinesterase or β-adrenoceptors) based on the compound’s thiadiazole and thioether motifs .
  • Docking Workflow:
    • Software: Use AutoDock Vina or Schrödinger Suite.
    • Parameters: Set grid boxes around catalytic sites (e.g., acetylcholinesterase’s Ser203) and apply Lamarckian genetic algorithms .
  • Validation: Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q5. What experimental designs are recommended for evaluating the cytotoxic effects of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Cell Lines: Use cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) for selectivity assessment .
    • Protocol:

Treat cells with 10–100 μM compound for 48 hours.

Measure viability via MTT assay (absorbance at 570 nm).

Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

  • Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Q. Q6. How can structural modifications enhance the solubility or bioavailability of this compound?

Methodological Answer:

  • Derivatization Approaches:
    • Introduce polar groups (e.g., -SO₂NH₂) at the acetamide moiety to improve water solubility .
    • Replace nitrobenzyl with trifluoromethylbenzyl to enhance metabolic stability .
  • Formulation Strategies:
    • Use cyclodextrin complexes or nanoemulsions to increase dissolution rates .

Q. Q7. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate Assumptions: Check protonation states (e.g., nitro group reduction in physiological conditions) and tautomeric forms .
  • Experimental Controls: Include positive controls (e.g., donepezil for acetylcholinesterase) to validate assay conditions .
  • Advanced Modeling: Perform molecular dynamics (MD) simulations (50 ns) to assess binding stability and ligand-protein interactions .

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